molecular formula C4H4NO3S- B1261001 2-Oxothiazolidine-4-carboxylate

2-Oxothiazolidine-4-carboxylate

Cat. No.: B1261001
M. Wt: 146.15 g/mol
InChI Key: BMLMGCPTLHPWPY-UHFFFAOYSA-M
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Description

2-oxothiazolidine-4-carboxylate is a cysteine prodrug that is known for its ability to increase cellular levels of glutathione, a critical antioxidant in the body. This compound is often used in scientific research due to its potential therapeutic benefits, particularly in the context of oxidative stress and related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxothiazolidine-4-carboxylate typically involves the reaction of cysteine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thiazolidine ring, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-oxothiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include cysteine, disulfides, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-oxothiazolidine-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to efficiently deliver cysteine to cells, thereby enhancing glutathione synthesis more effectively compared to other cysteine prodrugs .

Properties

Molecular Formula

C4H4NO3S-

Molecular Weight

146.15 g/mol

IUPAC Name

2-oxo-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/p-1

InChI Key

BMLMGCPTLHPWPY-UHFFFAOYSA-M

Canonical SMILES

C1C(NC(=O)S1)C(=O)[O-]

Synonyms

2-oxo-4-thiazolidine carboxylic acid
2-oxothiazolidine-4-carboxylate
2-oxothiazolidine-4-carboxylic acid
2-oxothiazolidine-4-carboxylic acid, (R)-isomer
2-oxothiazolidine-4-carboxylic acid, (S)-isomer
L-2-OTZD-4-CXA
L-2-oxothiazolidine-4-carboxylate
oxothiazolidinecarboxylic acid
Procysteine

Origin of Product

United States

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